1,3-Propanediol, 2-(4-chlorophenyl)-
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Overview
Description
1,3-Propanediol, 2-(4-chlorophenyl)-: is an organic compound characterized by the presence of a 4-chlorophenyl group attached to the second carbon of 1,3-propanediol
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Propanediol, 2-(4-chlorophenyl)- can be synthesized through various methods. One common approach involves the reaction of 4-chlorobenzaldehyde with 1,3-propanediol in the presence of a catalyst. The reaction typically occurs under reflux conditions with an appropriate solvent, such as ethanol or methanol .
Industrial Production Methods: Industrial production of 1,3-Propanediol, 2-(4-chlorophenyl)- often involves the use of advanced catalytic processes to ensure high yield and purity. The specific details of industrial methods are proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 1,3-Propanediol, 2-(4-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents such as sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,3-Propanediol, 2-(4-chlorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use as a muscle relaxant and in the modulation of histamine release.
Industry: Utilized in the production of polymers, adhesives, and coatings
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-(4-chlorophenyl)- involves its interaction with specific molecular targets and pathways:
Central Nervous System (CNS): The compound acts in the CNS to exert muscle relaxant effects by blocking nerve impulses or pain sensations sent to the brain.
Histamine Release Modulation: It inhibits IgE-mediated histamine release, which is relevant in allergic responses.
Comparison with Similar Compounds
1,3-Propanediol: A simpler analog without the 4-chlorophenyl group, used in polymer production and as a solvent.
Chlorphenesin: A related compound with similar muscle relaxant properties, used in the treatment of painful muscular conditions.
Uniqueness: 1,3-Propanediol, 2-(4-chlorophenyl)- is unique due to the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)propane-1,3-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c10-9-3-1-7(2-4-9)8(5-11)6-12/h1-4,8,11-12H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STQBRAGHMXFGHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CO)CO)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450834 |
Source
|
Record name | 1,3-Propanediol, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122098-61-7 |
Source
|
Record name | 1,3-Propanediol, 2-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450834 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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